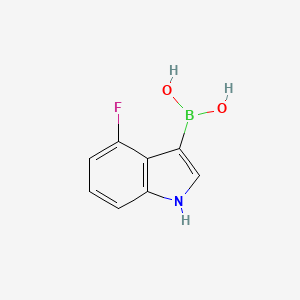
(4-fluoro-1H-indol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the indole and boronic acid moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-1H-indol-3-yl)boronic acid typically involves the reaction of lithiated indoles with borates. This method takes advantage of ortho-metalation, where the indole is first lithiated and then reacted with a borate to form the boronic acid derivative . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. This method is favored for its mild reaction conditions and high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-fluoro-1H-indol-3-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-fluoro-1H-indol-3-yl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation.
Pathways Involved: The compound can interfere with signaling pathways by binding to key enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar in structure but lacks the indole moiety, making it less versatile in certain applications.
3-Fluorophenylboronic acid: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
(4-fluoro-1H-indol-3-yl)boronic acid is unique due to the presence of both the indole and boronic acid moieties, which confer a wide range of reactivity and applications. The indole moiety is known for its biological activity, while the boronic acid group is versatile in organic synthesis and materials science .
Properties
CAS No. |
948593-83-7 |
|---|---|
Molecular Formula |
C8H7BFNO2 |
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(4-fluoro-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11-13H |
InChI Key |
XVOPEBILKFRTOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C(=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















